molecular formula C8H11NO B1309404 N-(2-furylmethyl)cyclopropanamine CAS No. 831203-37-3

N-(2-furylmethyl)cyclopropanamine

Cat. No. B1309404
M. Wt: 137.18 g/mol
InChI Key: QDPDMHNZROESOW-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)cyclopropanamine is a compound that can be derived from the interaction of furfurylamines with other chemical entities. It is characterized by the presence of a furylmethyl group attached to a cyclopropanamine moiety. This structure is of interest due to its potential reactivity and the presence of a strained cyclopropane ring, which can impart unique chemical properties to the molecule.

Synthesis Analysis

The synthesis of compounds related to N-(2-furylmethyl)cyclopropanamine can be complex due to the reactivity of the furyl group and the strain within the cyclopropane ring. For instance, the flow photo-Nazarov reactions of 2-furyl vinyl ketones have been used to produce furan-fused cyclopentanones, which are structurally related to N-(2-furylmethyl)cyclopropanamine . This method utilizes a flow photochemical approach to achieve cyclization, which is a significant advancement over traditional Brønsted and Lewis acid-mediated methods that have proven challenging for such heteroaromatic enones.

Molecular Structure Analysis

The molecular structure of N-(2-furylmethyl)cyclopropanamine derivatives has been studied using X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . These structural analyses are crucial for understanding the reactivity and physical properties of the compound, as well as for designing further chemical transformations.

Chemical Reactions Analysis

The reactivity of N-(2-furylmethyl)cyclopropanamine and its derivatives can be influenced by the presence of the furyl group and the cyclopropane ring. For example, the interaction between maleic acid and N-R-furfurylamines has been studied, revealing insights into their lack of reactivity in [4 + 2] cycloaddition reactions . Additionally, cyclopropylamines, which share a structural motif with N-(2-furylmethyl)cyclopropanamine, have been shown to undergo oxidative N-dealkylation catalyzed by enzymes such as horseradish peroxidase .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-furylmethyl)cyclopropanamine are influenced by the cyclopropane ring's strain and the electronic effects of the furyl group. Cyclopropylamine, a related compound, exhibits a higher acidity and stronger ring strain compared to its open-chain analogue n-propylamine . These properties can affect the compound's hydrogen bonding strength and its behavior in various chemical environments.

Scientific Research Applications

  • Cyclopropanamine Compounds and Their Use in CNS Disorders :

    • Cyclopropanamine compounds, including N-(2-furylmethyl)cyclopropanamine, are being studied for their potential role in treating central nervous system disorders such as schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. These compounds act as inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme involved in DNA packaging and gene expression regulation (Blass, 2016).
  • Use in Catalytic Enantioselective Mannich Reactions :

    • Cyclopropenimine, related to cyclopropanamine compounds, is shown to catalyze Mannich reactions with high levels of enantio- and diastereocontrol. This reactivity is significant for the synthesis of various biologically active compounds (Bandar & Lambert, 2013).
  • Cyclopropanation of Alkenes :

    • A study reported the synthesis of (2-furyl)cyclopropanes, achieved through cyclopropanation reactions involving (2-furyl)carbene-chromium intermediates. This process is catalyzed by late transition metals and is relevant for creating novel organic compounds (Miki et al., 2002).
  • Synthesis of Trans-2-(Trifluoromethyl)cyclopropanamine :

    • The synthesis of Trifluoromethyl)cyclopropanamine, a related compound, was achieved using sulfur tetrafluoride. This research underlines the potential for large-scale production of cyclopropanamine derivatives (Bezdudny et al., 2011).
  • MAO Inhibitors for Depression and Cancer :

    • Cyclopropylamines, including N-(2-furylmethyl)cyclopropanamine, are explored as mechanism-based inhibitors of monoamine oxidases (MAO) and LSD1 for potential treatment of depression and cancer. These compounds provide a useful scaffold for designing targeted inhibitors (Malcomson et al., 2015).
  • Synthesis of Bicyclic Cyclopropylamines :

    • Research into the synthesis of cyclopropylamines by Ti(II)-mediated intramolecular coupling of terminal olefinic moieties demonstrates the creation of novel and strained bicyclic structures. These compounds are key building blocks in biologically active compounds (Cao, Xiao, & Joullié, 1999).
  • Enantioselective Brønsted Base Catalysis :

    • Cyclopropenimines, closely related to cyclopropanamines, are highly effective as enantioselective Brønsted base catalysts, useful in Michael reactions of glycine imine substrates. This research opens up possibilities for asymmetric catalysis (Bandar & Lambert, 2012).
  • Insecticidal Activity of Cyclopropanecarboxylates :

    • The insecticidal activities of cyclopropane-carboxylates, including those with furylmethyl groups, have been studied. Some derivatives demonstrated significant activity against houseflies and mustard beetles, indicating potential applications in pest control (Elliott et al., 1976).

properties

IUPAC Name

N-(furan-2-ylmethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-8(10-5-1)6-9-7-3-4-7/h1-2,5,7,9H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPDMHNZROESOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406019
Record name N-(2-furylmethyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-furylmethyl)cyclopropanamine

CAS RN

831203-37-3
Record name N-Cyclopropyl-2-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=831203-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-furylmethyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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